molecular formula C11H11N3O B1629368 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-31-2

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1629368
CAS No.: 952183-31-2
M. Wt: 201.22 g/mol
InChI Key: JLKGISTXFFZYFL-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound belonging to the 1,2,3-triazole family. These compounds have garnered significant attention due to their diverse applications in medicinal chemistry, materials science, and biochemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The reaction involves the cycloaddition of an organic azide with an alkyne, forming the triazole ring .

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction parameters such as temperature, reaction time, and catalyst loading. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through its interaction with biological targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, enhancing its binding affinity to various enzymes and receptors. This compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its unique combination of the triazole ring and the aldehyde functional group. This combination imparts distinct reactivity and binding properties, making it a versatile compound in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both synthetic and biological contexts .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)6-14-7-11(8-15)12-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGISTXFFZYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640006
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-31-2
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde
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